4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
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Description
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C25H25N5O2 and its molecular weight is 427.508. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Antibacterial and Antifungal Properties
Compounds incorporating pyrazole and piperazine structures, similar to the specified chemical, have been studied for their potent antibacterial and antifungal activities. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have demonstrated significant efficacy against various bacterial strains and cell lines, indicating a potential for the development of new antimicrobial agents (Mekky, Sanad, 2020).
Antiviral Properties
Research into benzamide-based 5-aminopyrazoles and their derivatives has uncovered significant anti-influenza A virus activities, highlighting the therapeutic potential of such compounds in antiviral drug development (Hebishy, Salama, Elgemeie, 2020).
Anti-inflammatory Agents
Synthesis efforts targeting 4,5-diaryl-1H-pyrazole-3-ol derivatives have identified potential COX-2 inhibitors, suggesting an application in the development of anti-inflammatory medications (Patel et al., 2004).
Mechanistic Insights and Drug Design
Enzyme Inhibition
Compounds featuring pyrazole and piperazine scaffolds have been utilized to explore enzyme inhibition mechanisms, offering insights into novel drug design strategies. For instance, novel heterocyclic hybrids targeting dihydrofolate reductase (DHFR) have been designed, synthesized, and evaluated, presenting a new approach to antimicrobial and DHFR inhibition (Othman et al., 2020).
Receptor Binding Assays
Synthesis and in vitro receptor binding assays of pyrazolo[1,5-α]pyridines, which share structural similarities with the target compound, have been conducted to identify potential ligands for dopamine receptors, indicating a path for the development of neurological disorder treatments (Guca, 2014).
Properties
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-18-4-2-3-5-20(18)21-15-22-25(26-8-9-30(22)27-21)29-12-10-28(11-13-29)16-19-6-7-23-24(14-19)32-17-31-23/h2-9,14-15H,10-13,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAGSYWZFARWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.